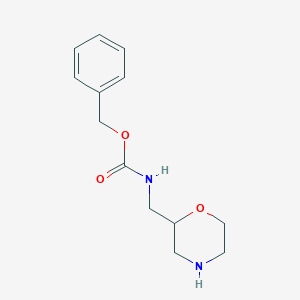

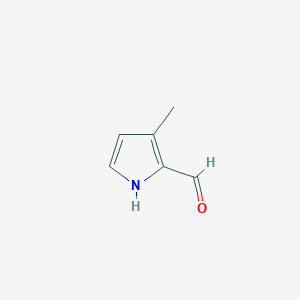

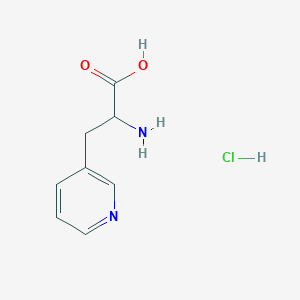

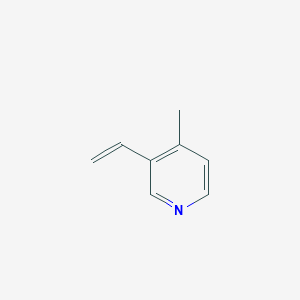

3-methyl-1H-pyrrole-2-carbaldehyde

説明

3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.

科学的研究の応用

Biomarker Development for Diabetes

3-methyl-1H-pyrrole-2-carbaldehyde: derivatives are crucial in the early detection of diabetes. The compound’s structure is integral to the formation of pyrraline, a known diabetes molecular marker produced through in vivo reactions involving glucose and amino acids . This application is significant for preventive healthcare and managing lifestyle diseases.

Natural Product Synthesis

This compound is found in natural sources such as fungi, plants, and microorganisms. Its derivatives play a role in synthesizing various biologically active natural products, which are essential for developing new pharmaceuticals .

Advanced Glycation End-Product (AGE) Research

In the study of AGEs, which are linked to aging and chronic diseases, 3-methyl-1H-pyrrole-2-carbaldehyde derivatives serve as key components. They are involved in the formation of AGEs through the Amadori and Maillard reactions, making them valuable in researching the pathophysiology of these conditions .

Pharmacological Studies

Derivatives of 3-methyl-1H-pyrrole-2-carbaldehyde have been isolated from edible mushrooms and are of interest to pharmacological companies for their potential health benefits .

Multicomponent Reactions (MCRs)

In synthetic chemistry, 3-methyl-1H-pyrrole-2-carbaldehyde is used in MCRs to create complex molecules efficiently. These reactions are sustainable and comply with green chemistry principles, making the compound valuable in medicinal and pharmaceutical chemistry .

Inhibitor Development

The compound’s derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in treating diabetic complications and other conditions .

Structural Analysis and Spectroscopy

3-methyl-1H-pyrrole-2-carbaldehyde: is studied using techniques like mass spectrometry and UV/Visible spectroscopy to understand its structure and reactivity, which is essential for its applications in various scientific fields .

Potential Pharmaceutical Applications

The structural diversity of 3-methyl-1H-pyrrole-2-carbaldehyde derivatives suggests their potential use in pharmaceutical applications. Their ability to undergo various chemical reactions makes them suitable precursors for synthesizing a wide range of therapeutic compounds .

特性

IUPAC Name |

3-methyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMRBLKBBVYQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465322 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

24014-18-4 | |

| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)

![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)

![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)